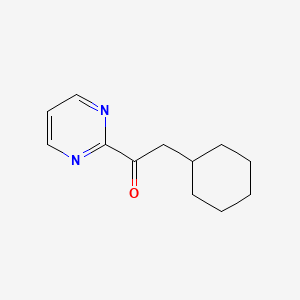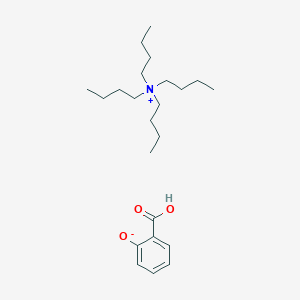
水杨酸四丁基铵
描述
Tetrabutylammonium Salicylate is a compound that can be used as a pharmaceutical intermediate . It is a salt consisting of tetrabutylammonium cations and salicylate anions.
Synthesis Analysis
The synthesis of Tetrabutylammonium Salicylate involves the reaction of 3.20g of sodium salicylate and 5.56g of tetrabutylammonium chloride in a reaction flask. The mixture is then stirred for 1 hour after the addition of 30ml of ion-exchange water and 30ml of dichloromethane . The organic layer is then washed twice with water, and the dichloromethane is removed under reduced pressure. The residue is then concentrated to dryness to obtain Tetrabutylammonium Salicylate .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium Salicylate is C23H41NO3, with an average mass of 379.577 Da and a monoisotopic mass of 379.308655 Da .Chemical Reactions Analysis
Tetrabutylammonium Salicylate is involved in the synthesis of basic hydrophilic ionic liquids. This process involves a reaction between N-methylimidazole or pyridine with a variety of alkyl halides .Physical And Chemical Properties Analysis
The physical properties such as density, dynamic viscosity, and surface tension of aqueous tetrabutylammonium-based ionic liquids have been measured experimentally by varying temperature (283.4 to 333.4 K) and concentration of ILs (10–50 wt%) at an interval of 10 K and 10 wt% respectively .科学研究应用
离子液体和抗菌特性
水杨酸四丁基铵作为一组室温离子液体 (RTIL) 的一部分,展示了有趣的化学和生物学特性。这些化合物可溶于水和有机溶剂,在溶液中具有导电性,并且对某些革兰氏阴性菌和革兰氏阳性菌有效。正如在荧光发射光谱研究中观察到的,它们还与牛血清白蛋白 (BSA) 和过氧化氢酶 (CAT) 等蛋白质相互作用 (Saadeh 等人,2009)。
电极中的分析应用
已开发出用于水杨酸盐的改进液体膜电极,该电极使用对称的四烷基铵水杨酸盐,用于分析应用。这些电极,特别是水杨酸四辛基铵电极,显示出低至 2 × 10−5 M 的能斯特响应,可用于药物制剂中水杨酸盐的电位测定 (Mitsana-Papazoglou 等人,1984)。
大液体膜中的染料传输
四丁基溴化铵与水杨酸结合已用作跨大液体膜的染料载体。该方法在传输染料穿过膜方面显示出高效率 (97 ± 2 %),即使在存在竞争性阴离子时也是如此 (Muthuraman & Palanivelu, 2005)。
无机阴离子的色谱分析
在色谱法中,水杨酸四丁基铵的稀水溶液用作反相 C18 柱上的洗脱液,用于分离无机阴离子。该方法对 pH 变化敏感,并允许对果汁等各种样品中的阴离子进行高效简单的定量分析 (Schmuckler 等人,1984)。
膜转运增强
水杨酸四丁基铵在增强膜转运中起作用。研究表明,由水杨酸根与各种阳离子配对的盐比传统形式更有效地增强膜转运,突出了其在药物应用中的潜力 (Zavgorodnya 等人,2017)。
安全和危害
未来方向
Tetrabutylammonium Salicylate is a useful quaternary ammonium salt for proteomics research . It is also used in scientific research to study the properties of salicylate derivatives. The commercial availability of Tetrabutylammonium Salicylate suggests its potential for future applications in various fields .
属性
IUPAC Name |
2-carboxyphenolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRWGKGPUFESNE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716098 | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22307-72-8 | |
| Record name | Tetrabutylammonium salicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22307-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Tributylbutan-1-aminium 2-carboxyphenolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, 2-hydroxybenzoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of Tetrabutylammonium Salicylate in the formation of inclusion complexes?
A1: Tetrabutylammonium Salicylate acts as a guest molecule within the host lattice formed by Thiourea. [, ] The tetrabutylammonium cations ([(C4H9)4N+]) are located between the puckered layers created by the Thiourea host. [, ] This arrangement, where guest molecules are enclosed within cavities or channels of the host lattice, is characteristic of inclusion complexes.
Q2: How does water contribute to the host lattice structure in the inclusion complex?
A2: Water molecules play a crucial role in linking the [(NH2)2CS·(C7H5O3)]4 tetramers, the building blocks of the host lattice, through hydrogen bonding. [] This interaction leads to the formation of ribbons at specific positions within the crystal structure (c = 0 and 1/2). []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Dimethylcarbamoyl)amino]-5-methylbenzoic acid](/img/structure/B1455385.png)
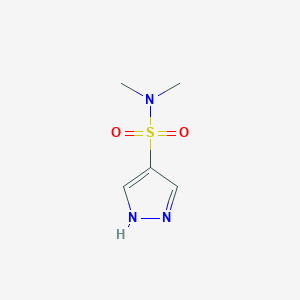

![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B1455388.png)

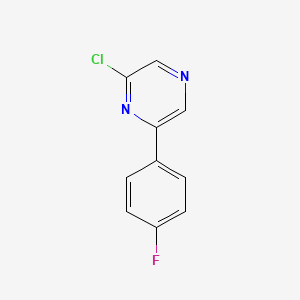



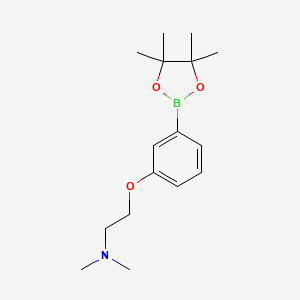
![Methyl 1-[4-(tert-butyl)phenyl]-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B1455399.png)


